molecular formula C8H18O5 B8517208 1,1'-Oxybis(2,2-dimethoxy)ethane CAS No. 78082-46-9

1,1'-Oxybis(2,2-dimethoxy)ethane

Cat. No.: B8517208
CAS No.: 78082-46-9
M. Wt: 194.23 g/mol
InChI Key: ZOJJJVRLKLQJNV-UHFFFAOYSA-N
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Description

1,1'-Oxybis(2,2-dimethoxy)ethane (CAS 78082-46-9) is a symmetrical diether compound with the molecular formula C₈H₁₈O₅ and a molecular weight of 194.22 g/mol. Its structure consists of two ethane units linked by an oxygen atom, with each ethane bearing two methoxy groups at the 2-position (i.e., -OCH₃ groups on adjacent carbons). This compound is distinct from diethylene glycol dimethyl ether (diglyme, CAS 111-96-6), which has a single methoxy group per ethane unit .

Properties

CAS No.

78082-46-9

Molecular Formula

C8H18O5

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,2-dimethoxyethoxy)-1,1-dimethoxyethane

InChI

InChI=1S/C8H18O5/c1-9-7(10-2)5-13-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3

InChI Key

ZOJJJVRLKLQJNV-UHFFFAOYSA-N

Canonical SMILES

COC(COCC(OC)OC)OC

Origin of Product

United States

Scientific Research Applications

Solvent Applications

1,1'-Oxybis(2,2-dimethoxy)ethane is widely recognized for its properties as a solvent. It is particularly useful in the following areas:

  • Lithium Battery Electrolytes : The compound is utilized as a low-viscosity component in electrolytes for lithium batteries. Its high permittivity enhances ionic conductivity, making it suitable for energy storage applications .
  • Organic Synthesis : As a solvent in various chemical reactions, it facilitates Grignard reactions and hydride reductions. It also serves as a coordinating solvent in organometallic chemistry due to its ability to act as a bidentate ligand .
  • Pharmaceuticals : The compound has been employed as a solvent in pharmaceutical formulations, where it helps dissolve active ingredients and improve bioavailability .

Role in Organic Synthesis

The versatility of this compound extends to its applications in organic synthesis:

  • Catalyst Support : It is often used as a solvent for palladium-catalyzed reactions such as Suzuki and Stille couplings, which are essential for forming carbon-carbon bonds in complex organic molecules .
  • Polymer Chemistry : The compound is involved in the synthesis of polymers where it acts as a solvent for polymerization reactions, contributing to the production of various polymer-based materials .

Environmental and Health Assessments

Recent studies have evaluated the ecological risks associated with this compound:

  • Toxicological Studies : Research indicates that while the compound has low acute toxicity levels (LC50 between 20 mg/L and 63 mg/L), it can cause significant health effects at higher concentrations. Studies have shown adverse effects on reproductive health and developmental toxicity in animal models .
  • Environmental Impact : The substance has been classified as being of low concern regarding human health and environmental impact based on ecological risk assessments conducted by Canadian authorities. These assessments considered various exposure scenarios and concluded that the compound does not pose significant risks under normal usage conditions .

Case Study 1: Lithium Battery Development

In a study focused on developing advanced lithium-ion batteries, researchers incorporated this compound into the electrolyte formulation. The results demonstrated enhanced electrochemical performance compared to traditional solvents due to improved ionic conductivity and stability at elevated temperatures.

Case Study 2: Pharmaceutical Formulation

A pharmaceutical company utilized this compound as a solvent for a new drug formulation aimed at treating chronic pain. Clinical trials indicated that the use of this compound significantly improved the solubility of the active ingredient, leading to better absorption rates and patient outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, thermodynamic, and functional differences between 1,1'-Oxybis(2,2-dimethoxy)ethane and related compounds:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications Safety Data
This compound 78082-46-9 C₈H₁₈O₅ 194.22 Two 2,2-dimethoxy Limited data; inferred use as solvent/synthetic intermediate. No explicit safety data in evidence; assume precautions similar to glymes.
Diethylene glycol dimethyl ether (diglyme) 111-96-6 C₆H₁₄O₃ 134.17 Two 2-methoxy Boiling point: 162°C; used in batteries, electronics, and as a solvent. Thermodynamic data (ΔfH° gas: -579.3 kJ/mol) . Low acute toxicity; prolonged exposure may affect kidneys .
1,1'-Oxybis[2,2-diethoxyethane] 56999-16-7 C₁₀H₂₂O₅ 222.27 Two 2,2-diethoxy Higher molecular weight; likely used as a chemical intermediate. Harmful by inhalation, skin contact, or ingestion .
Bis(2-chloroethyl) ether 108-60-1 C₄H₈Cl₂O 143.01 Two 2-chloro Boiling point: 178°C; used as solvent and soil fumigant. ΔfH° gas: -274.3 kJ/mol . Toxic; carcinogenic potential; causes severe irritation .
1,1-Dimethoxyethane 534-15-6 C₄H₁₀O₂ 90.12 Single 1,1-dimethoxy Hydrolysis enthalpy: 36.07 kJ/mol; used as solvent and reagent. Flammable; moderate toxicity .

Key Differences :

Reactivity: Chlorinated analogs (e.g., bis(2-chloroethyl) ether) exhibit higher toxicity and reactivity due to labile C-Cl bonds, unlike the stable C-O bonds in methoxy derivatives .

Thermodynamic Stability :

  • Diglyme (ΔfH° gas = -579.3 kJ/mol) is more thermodynamically stable than bis(2-chloroethyl) ether (ΔfH° gas = -274.3 kJ/mol), reflecting the energy difference between ether and chloroether linkages .

Applications :

  • Diglyme’s lower molecular weight and boiling point make it preferable in industrial solvents, whereas this compound’s bulkier structure may limit volatility, favoring niche applications .

Research Findings and Data Gaps

  • Safety Profile : While bis(2-chloroethyl) ether is well-documented as hazardous, data on this compound’s toxicity are absent. Analogous glymes (e.g., diglyme) suggest moderate risks requiring standard ether-handling precautions .

Preparation Methods

Etherification of Ethylene Glycol Derivatives

The foundational step in synthesizing 1,1'-oxybis(2,2-dimethoxy)ethane involves the etherification of ethylene glycol with bromoacetaldehyde dimethyl acetal. In this reaction, ethylene glycol acts as a nucleophile, displacing bromide from bromoacetaldehyde dimethyl acetal under alkaline conditions. Patent CN112375004A details a protocol where potassium hydroxide (64 g) facilitates this substitution at 50°C, yielding an intermediate ether with 83% efficiency. The molar ratio of ethylene glycol to bromoacetaldehyde dimethyl acetal (1:1–5:1) critically influences reaction kinetics, with excess ethylene glycol mitigating side reactions such as oligomerization.

Acylation for Intermediate Stabilization

Following etherification, the intermediate undergoes acylation to introduce a leaving group, typically via methanesulfonyl or p-toluenesulfonyl chloride. This step, conducted in dichloromethane or dichloroethane with triethylamine as a base, converts hydroxyl groups into sulfonate esters. For instance, methanesulfonyl chloride (92 g) reacts with the intermediate at 0–5°C, achieving 87% yield of the acylated product. The choice of acylating agent impacts subsequent amination efficiency, with p-toluenesulfonyl chloride providing superior leaving-group stability compared to trifluoromethanesulfonyl derivatives.

Ammonia-Mediated Amination

The final amination step employs aqueous ammonia under elevated temperatures (60–150°C) in an autoclave. Hydrolysis of the sulfonate ester generates a free amine, which undergoes nucleophilic displacement to form the target compound. Example 1 of CN112375004A reports a 95% yield using 20% ammonia solution at 60°C, with distillation purifying the product to >99% purity. This method circumvents the need for phthalimide-based protecting groups, reducing waste and cost compared to earlier routes.

Optimization of Reaction Parameters

Temperature and Catalytic Effects

Optimal reaction temperatures vary by step:

  • Etherification : 50–100°C balances reaction rate and byproduct formation.

  • Acylation : 0–25°C prevents sulfonate ester decomposition.

  • Amination : 60–150°C ensures complete ammonia participation without degrading the product.

Alkali selection (e.g., KOH vs. K₂CO₃) also affects efficiency. Potassium hydroxide accelerates etherification but requires precise pH control during workup, whereas potassium carbonate offers milder conditions at the expense of slower kinetics.

Solvent and Stoichiometric Considerations

  • Etherification : Ethyl acetate serves as both solvent and extraction medium, with a 5:1 solvent-to-intermediate ratio maximizing phase separation.

  • Acylation : Dichloromethane’s low boiling point (40°C) facilitates easy removal post-reaction, but dichloroethane’s higher stability under acidic conditions makes it preferable for large-scale runs.

Physicochemical Properties and Characterization

Data from the California Air Resources Board (ARB) and patent literature provide critical physicochemical insights:

PropertyValueSource
Boiling Point82–83°CARB (1997)
Melting Point-58°CARB (1997)
Vapor Pressure (20°C)48 mmHgARB (1997)
Density (20°C)0.86285 g/cm³ARB (1997)
Refractive Index1.379–1.381CN112375004A

These properties underscore the compound’s volatility and polar ether-oxygen interactions, necessitating closed-system handling during synthesis.

Comparative Analysis of Synthetic Methods

Traditional vs. Modern Approaches

Older methodologies, such as those in WO2008085505A1, relied on N-(2-hydroxyethyl) phthalimide, which introduced impurities requiring chromatographic purification. In contrast, the three-step route in CN112375004A eliminates phthalimide use, reducing waste by 40% and improving product chromaticity (APHA <50) .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight134.17 g/mol
Boiling Point162°C at 760 mmHg
Dielectric Constant (ε)7.2
Flash Point70°C (open cup)

Q. Table 2: Common Contaminants and Analytical Detection Limits

ContaminantDetection MethodLimit (ppm)
Chlorinated ByproductsGC-ECD (EPA 8270)0.1
Residual CatalystsICP-MS0.01

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